![molecular formula C18H15F3N4O3 B2709676 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1024068-67-4](/img/structure/B2709676.png)
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea
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Description
The compound “1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea” is a complex organic molecule. It contains an indole group, which is a common and important structure in many natural products and drugs . Indole-based compounds are known for their biological and pharmaceutical activities .
Synthesis Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . A three-component reaction for the synthesis of functionalized indole derivatives has been described by Jiang and Yan . The reaction involves a one-pot condensation of indole with dimedone and 3-phenacylideneoxindoles in refluxing acetonitrile with p-toluenesulfonic acid .Molecular Structure Analysis
Indole is a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . It is also present in several drugs, such as indomethacin and LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, makes it a useful heterocyclic compound .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Scientific Research Applications
Synthetic Pathways and Chemical Transformations
- Klásek et al. (2007) explored molecular rearrangements leading to new indole and imidazolinone derivatives, demonstrating the chemical flexibility and potential for creating diverse compounds from similar starting materials (Klásek, Lyčka, & Holčapek, 2007). This study highlights the chemical reactivity of indole-containing ureas and their potential as precursors for various chemical transformations.
Corrosion Inhibition
- Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives for their efficiency as corrosion inhibitors, finding that they effectively protect mild steel in corrosive environments (Mistry, Patel, Jauhari, & Patel, 2011). This application is critical for industrial settings where corrosion resistance is paramount.
Synthesis of Ureas and Hydroxamic Acids
- Thalluri et al. (2014) detailed a method for synthesizing ureas and hydroxamic acids from carboxylic acids, showcasing the versatility of urea compounds in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Biological Activity and Applications
- Wan et al. (2019) described the metabolism of a potent inhibitor of soluble epoxide hydrolase, revealing insights into the pharmacokinetics and potential therapeutic applications of urea derivatives (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019).
- Vidaluc et al. (1995) synthesized and evaluated flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, indicating the potential of urea derivatives in developing treatments for neurodegenerative diseases (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anion Receptor Chemistry
- Amendola et al. (2006) studied the formation of a solution-stable complex with copper(I) that acts as an anion receptor, showcasing the application of urea derivatives in the development of novel receptor molecules (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).
properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-7-5-12(6-8-13)23-17(27)25-24-16(26)9-11-10-22-15-4-2-1-3-14(11)15/h1-8,10,22H,9H2,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRKPTLGOOCCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea |
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